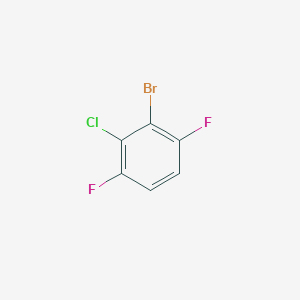

2-Bromo-3-chloro-1,4-difluorobenzene

Description

2-Bromo-3-chloro-1,4-difluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂. Its structure features bromine and chlorine at the 2- and 3-positions, respectively, and fluorine atoms at the 1- and 4-positions.

Properties

IUPAC Name |

2-bromo-3-chloro-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSQBLDNVHUJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloro-1,4-difluorobenzene can be synthesized through multi-step reactions involving halogenation and substitution processes. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in the presence of N,N-dimethylformamide under reflux conditions . Another method includes the use of tricyclohexylphosphine in 1,4-dioxane, also under reflux conditions . The reactions typically require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1,4-difluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups attached to the benzene ring.

Scientific Research Applications

2-Bromo-3-chloro-1,4-difluorobenzene is used in a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and the development of enzyme inhibitors.

Medicine: It is involved in the synthesis of potential drug candidates and the study of their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-1,4-difluorobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of multiple halogen atoms on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positions and Molecular Properties

The table below compares substituent positions, molecular weights, and key physical properties of 2-bromo-3-chloro-1,4-difluorobenzene and related compounds:

Key Observations :

- Molecular Weight : Compounds with bromine (e.g., 1,5-dibromo-2,4-difluorobenzene) exhibit higher molecular weights due to bromine’s atomic mass.

- Boiling Points : Halogen position impacts boiling points; 2-chloro-1,4-difluorobenzene (150–151°C) and 1-bromo-3,4-difluorobenzene (similar range) suggest symmetrical substitution may reduce polarity and boiling points compared to asymmetric analogs .

- Applications : Brominated derivatives are often intermediates in OLED materials (e.g., DCzIPN synthesis from 1,5-dibromo-2,4-difluorobenzene ), while chlorinated analogs serve as reagents .

Halogenation Reactions

- 1,5-Dibromo-2,4-difluorobenzene : Synthesized via bromination of 1-bromo-2,4-difluorobenzene with Br₂ in dichloromethane, yielding 94% after purification .

- 2,3-Dibromo-1,4-difluorobenzene : Likely synthesized via directed bromination; purity ≥95% is achievable .

Functionalization for Materials Science

Photophysical and Electronic Properties

- 1,5-Dibromo-2,4-difluorobenzene Derivatives : DCzIPN exhibits singlet (2.77 eV) and triplet (2.72 eV) energies, critical for blue TADF OLEDs .

- Chlorinated Analogs : 2-Chloro-1,4-difluorobenzene’s simpler structure lacks strong π-conjugation, limiting its use in optoelectronics but favoring small-molecule synthesis .

Chromatographic Behavior

In a QSPR study of 85 volatile organic compounds (VOCs):

Biological Activity

2-Bromo-3-chloro-1,4-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. Its molecular formula is , with a molecular weight of approximately 227.43 g/mol. This compound has garnered interest in various fields, including organic synthesis and potential pharmaceutical applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The unique substitution pattern of this compound imparts distinct chemical reactivity. The presence of halogens often influences the compound's interactions with biological molecules, potentially enhancing or modifying its biological effects. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.43 g/mol |

| Appearance | Yellow oil |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of halogenated compounds like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Halogen substituents can alter the binding affinity of compounds to target enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : The lipophilicity imparted by halogens may enhance membrane permeability, allowing for greater interaction with cellular components.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can lead to increased ROS production, which is linked to cellular damage and apoptosis in cancer cells.

Case Studies

While direct case studies on this compound are scarce, related research provides insight into its potential applications:

- Study on Halogenated Compounds : A study examining a series of halogenated benzene derivatives found that compounds with multiple halogens exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-halogenated counterparts.

- Antimicrobial Screening : Research involving structurally similar compounds indicated significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of bromine and chlorine could be crucial for this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.